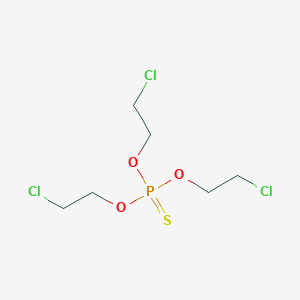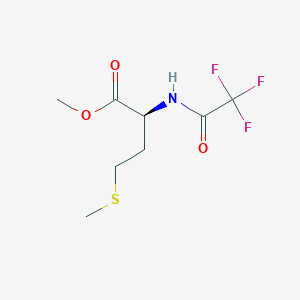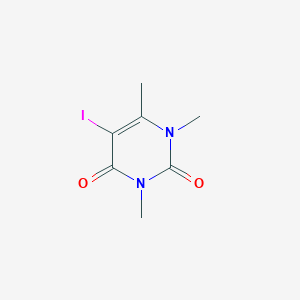
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
The compound 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that is of interest due to its potential use in various chemical reactions and pharmaceutical applications. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be accomplished through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions to create substituted pyrimidine compounds . Similarly, a water-mediated, catalyst-free method has been developed for synthesizing functionalized pyrimidine diones, which highlights the avoidance of toxic solvents and the use of water as a reaction medium . Another study describes a one-step preparation of pyrido[3,4-d]pyrimidine ring systems by reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of substituents on the pyrimidine ring, which can significantly affect the compound's reactivity and interaction with other molecules. The structure of 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione would include iodine and methyl groups as substituents, which could influence its electronic properties and steric hindrance.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For example, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives involves a multicomponent reaction in an aqueous ethanol medium . Another study reports the formation of pyrazolopyrimidine and arylidenebarbituric acid derivatives from the reaction of hydrazino uracils . Additionally, the reaction of dimethylaminomethylene diones with dinucleophiles results in the formation of acylpyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in chemical syntheses and pharmaceutical formulations. For instance, the introduction of an iodine substituent can increase the compound's molecular weight and potentially its reactivity in halogenation reactions .
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives Synthesis
One significant application of 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione derivatives is in the synthesis of various pyrimidine compounds. For instance, 6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones can be obtained from 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and primary amines, indicating its utility in the formation of the pyridopyrimidine ring system, a structure often found in pharmaceuticals (Noguchi et al., 1988). Similarly, derivatives like 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and 5,5′-(arylmethylene) bis[6-aminopyrimidine-2,4(1H,3H)-dione] can be synthesized via three-component reactions, showcasing the compound's flexibility in creating diverse molecular structures (Shi, Shi, & Rong, 2010).
Heterocyclic Transformations
The compound also plays a role in heterocyclic transformations. For example, 3-Benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione reacts under specific conditions to yield 6-substituted 5-acetyluracils and with malonamide to give a bicyclic pyridopyrimidine system. These reactions showcase its potential in creating structurally complex molecules with potential medicinal applications (Singh, Aggarwal, & Kumar, 1992).
Multi-Component Reactions and Structural Analysis
The compound's derivatives are also synthesized through multi-component reactions, as shown in the formation of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione. This complex synthesis underlines the compound's utility in creating multifunctional molecules. Additionally, the crystal structure analysis provides valuable insights into the molecular structure and its potential interactions (Barakat et al., 2016).
Novel Compound Synthesis and Characterization
Moreover, novel series of compounds, such as (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, have been synthesized and characterized, indicating the compound's utility in the development of new pharmaceutical agents. These compounds have been tested for their anti-inflammatory and antimicrobial activities, highlighting the compound's relevance in drug discovery and development (Veeranna et al., 2022).
Eigenschaften
IUPAC Name |
5-iodo-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRCIQVWZBFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448543 | |
| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
CAS RN |
134039-54-6 | |
| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
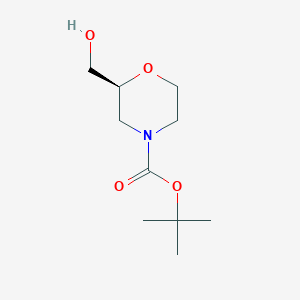
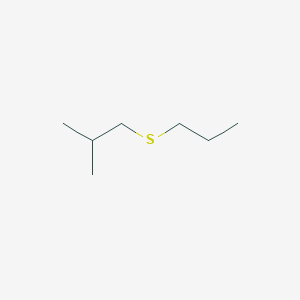

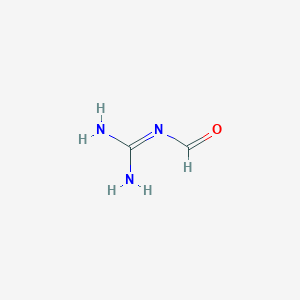
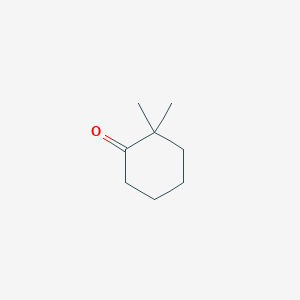
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
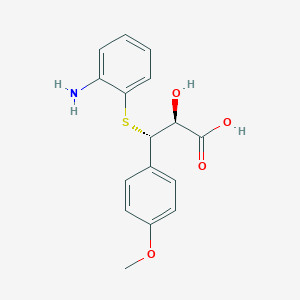
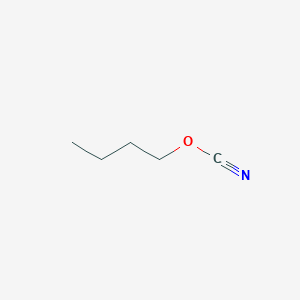
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
